Superior Delayed Emesis Control vs. Granisetron in Cisplatin-Induced Vomiting (Direct Head-to-Head)
In a randomized crossover trial involving patients receiving cisplatin-based chemotherapy (50–60 mg/m²), azasetron (10 mg/day IV) demonstrated significantly superior antiemetic efficacy compared to granisetron (3 mg/day IV) on days 3 and 4 post-chemotherapy [1]. The study reported that both drugs were highly effective in the acute phase, but azasetron provided enhanced protection against delayed emesis, a clinically challenging period where granisetron's efficacy waned [1].
| Evidence Dimension | Prophylaxis of delayed emesis (Days 3–4 post-cisplatin) |
|---|---|
| Target Compound Data | Azasetron (10 mg IV daily) efficacy significantly greater than granisetron on Days 3 and 4 |
| Comparator Or Baseline | Granisetron (3 mg IV daily) |
| Quantified Difference | Statistically significant superiority of azasetron (p-values not explicitly reported in abstract; described as 'superior') |
| Conditions | Randomized crossover study; head and neck carcinoma patients; cisplatin 50–60 mg/m²; n=7-day observation |
Why This Matters
This direct clinical evidence demonstrates that azasetron offers a quantifiable advantage in controlling delayed-phase emesis over granisetron, a critical differentiator for protocols involving highly emetogenic cisplatin regimens.
- [1] Tsukuda M, et al. A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin. Gan To Kagaku Ryoho. 1995 Nov;22(13):1959-67. PMID: 7487127. View Source
